molecular formula C21H18O2 B14343638 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one CAS No. 92595-82-9

1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one

Cat. No.: B14343638
CAS No.: 92595-82-9
M. Wt: 302.4 g/mol
InChI Key: CGEYFFSCEACAPZ-UHFFFAOYSA-N
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Description

1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl group, further connected to a phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one typically involves the reaction of benzophenone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    2-Hydroxy-1-phenylethanone: Shares a similar structure but lacks the diphenylmethyl group.

    Diphenylmethane: Contains two phenyl groups attached to a methane carbon but lacks the ethanone moiety.

Uniqueness: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is unique due to the presence of both a hydroxy group and a diphenylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

92595-82-9

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-[hydroxy(diphenyl)methyl]phenyl]ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)19-14-8-9-15-20(19)21(23,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,23H,1H3

InChI Key

CGEYFFSCEACAPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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